molecular formula C24H27N5O5S B4066395 methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No. B4066395
M. Wt: 497.6 g/mol
InChI Key: QTLLMOZQZUDMBJ-UHFFFAOYSA-N
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Description

Methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H27N5O5S and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.17329015 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Synthesis and Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds were developed through reactions involving ester ethoxycarbonylhydrazones with primary amines, leading to structures with potential against various microorganisms. Some derivatives exhibited good or moderate antimicrobial activities, indicating their potential application in combating microbial infections (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).

Anticancer Evaluation

Synthesis and Anticancer Evaluation : Another study focused on synthesizing new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives and evaluating their anticancer activity. The research aimed to develop compounds capable of inhibiting cancer cell growth. Selected derivatives were tested against a panel of cancer cell lines, demonstrating their potential as leads for anticancer drug development (O. Bekircan, M. Kucuk, B. Kahveci, H. Bektaş, 2008).

Antioxidant Additives for Oils

Synthesis and Evaluation of Antioxidant Additives : Research into the development of new thiazoles as antioxidant additives for lubricating oils has also been conducted. The study involved synthesizing compounds with potential antioxidant properties that could enhance the performance and longevity of lubricating oils, highlighting the application of these chemical structures in industrial contexts (F. Amer, H. M. Hassan, E. B. Moawad, N. Shaker, 2011).

Tubulin Polymerization Inhibition

Tubulin Polymerization Inhibition : A specific compound, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), was identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This inhibition is crucial for anticancer activity, as it prevents cancer cells from successfully dividing by disrupting their microtubule formation, thereby inducing cell cycle arrest in cancer cells (Hidemitsu Minegishi, Y. Futamura, Shinji Fukashiro, M. Muroi, M. Kawatani, H. Osada, Hiroyuki Nakamura, 2015).

Molecular Docking Studies

Molecular Docking Studies : Research on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors included detailed studies of tautomeric properties, conformations, and mechanisms behind anti-cancer properties. Such studies contribute to understanding how these compounds interact with biological targets, informing the design of more effective cancer therapies (A. Karayel, 2021).

properties

IUPAC Name

methyl 4-[[2-[[4-ethyl-5-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O5S/c1-4-29-20(14-25-21(30)13-16-5-11-19(33-2)12-6-16)27-28-24(29)35-15-22(31)26-18-9-7-17(8-10-18)23(32)34-3/h5-12H,4,13-15H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLLMOZQZUDMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)CNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-[({[4-ethyl-5-({[(4-methoxyphenyl)acetyl]amino}methyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.